

11-O-Methylpseurotin A CAS number and molecular weight

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B8101598

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An In-depth Technical Guide to 11-O-Methylpseurotin A

This technical guide provides a comprehensive overview of **11-O-Methylpseurotin A**, a fungal metabolite of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, biological activity, relevant signaling pathways, and experimental protocols.

Physicochemical Properties

11-O-Methylpseurotin A is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin, first isolated from a marine-derived *Aspergillus fumigatus*.^[1] Its key quantitative data are summarized below.

Property	Value	Reference(s)
CAS Number	956904-34-0	[1][2]
Molecular Weight	445.46 g/mol	[1][2]
Molecular Formula	C ₂₃ H ₂₇ NO ₈	[2]
Purity	>95.0% by HPLC	
Appearance	White solid	
Solubility	Soluble in DMSO, ethanol, and methanol.	
Storage	Store at -20°C	

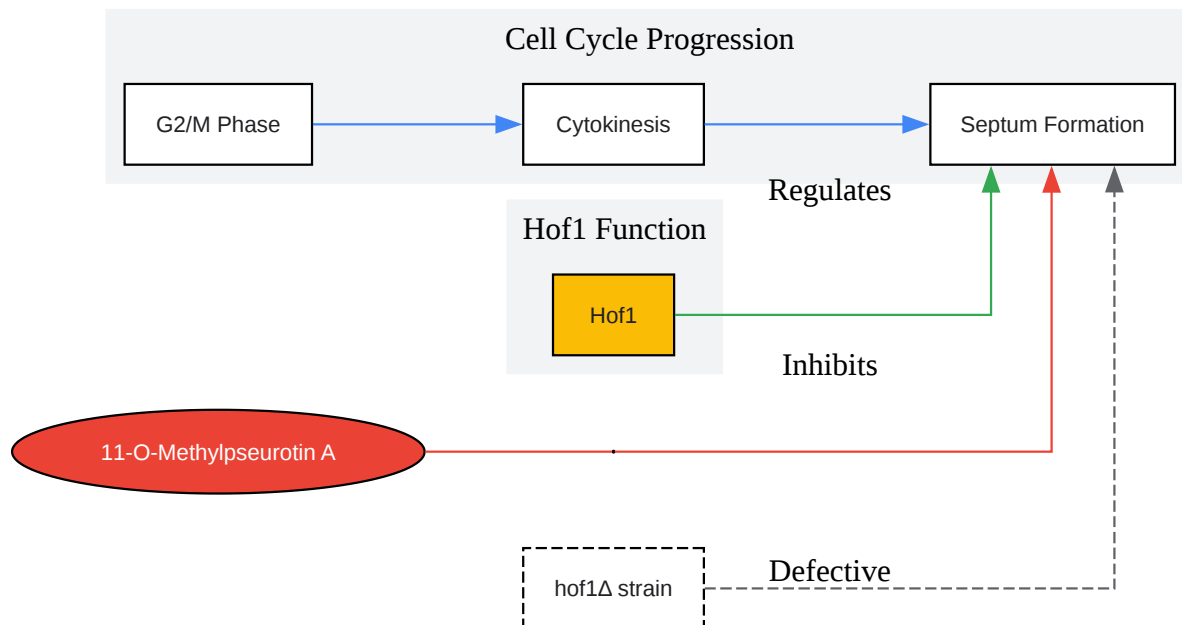
Biological Activity and Mechanism of Action

The primary reported biological activity of **11-O-Methylpseurotin A** is its selective inhibition of a Hof1 deletion strain (hof1Δ) of *Saccharomyces cerevisiae*.^{[1][3]} The Hof1 protein is involved in the regulation of mitosis and cytokinesis.^[4] This specific activity suggests a potential mechanism of action related to cell cycle control.^[4] In a larval zebrafish model used to assess antiseizure activity, **11-O-Methylpseurotin A** was found to be inactive.

While the direct signaling pathways affected by **11-O-Methylpseurotin A** are still under investigation, studies on related pseurotins, such as pseurotin A and D, have shown anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways by preventing the phosphorylation of STAT3.^[2]

Postulated Signaling Pathway in *Saccharomyces cerevisiae*

The selective inhibition of the hof1Δ yeast strain suggests that **11-O-Methylpseurotin A** interferes with processes regulated by Hof1, which is a key protein in cytokinesis, specifically in the formation of the septum.^[5]

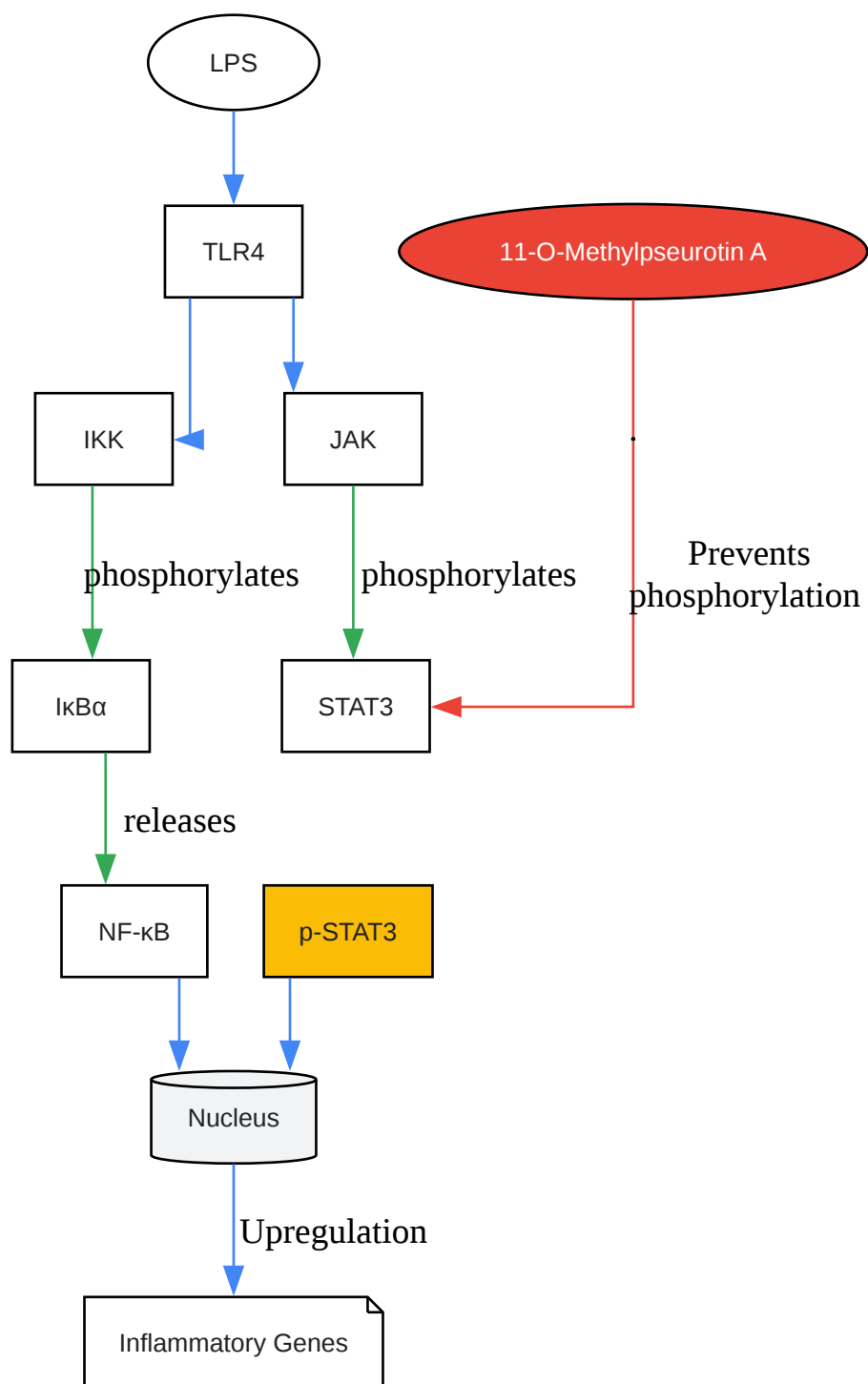


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Postulated inhibition of Hof1-mediated processes in yeast.

Potential Anti-Inflammatory Signaling Pathway

Based on the activity of related compounds, **11-O-Methylpseurotin A** may inhibit inflammatory responses by targeting the JAK/STAT and NF-κB pathways.



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Potential inhibition of JAK/STAT and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments involving **11-O-Methylpseurotin A** are provided below.

Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of **11-O-Methylpseurotin A** for in vitro experiments.^[5]

Materials:

- **11-O-Methylpseurotin A** (solid)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Precision balance

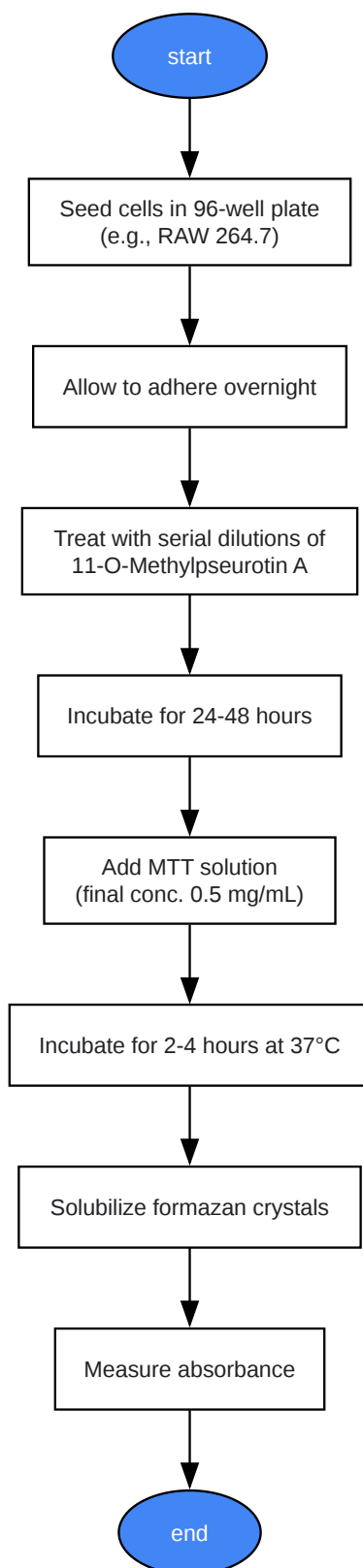
Procedure:

- Calculation: Determine the mass of **11-O-Methylpseurotin A** required to prepare a stock solution of the desired concentration (e.g., 10 mM).
 - $\text{Mass (mg)} = \text{Desired Volume (mL)} \times \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)} / 1000$
- Dissolution:
 - Weigh the calculated amount of **11-O-Methylpseurotin A** and place it in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve the desired stock concentration.
 - Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.^[5]
- Storage:

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term stability.^[5]
- Working Solutions:
 - Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
 - Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.^[2]

MTT Cytotoxicity Assay

This protocol is used to assess the potential cytotoxicity of **11-O-Methylpseurotin A**.^[2]



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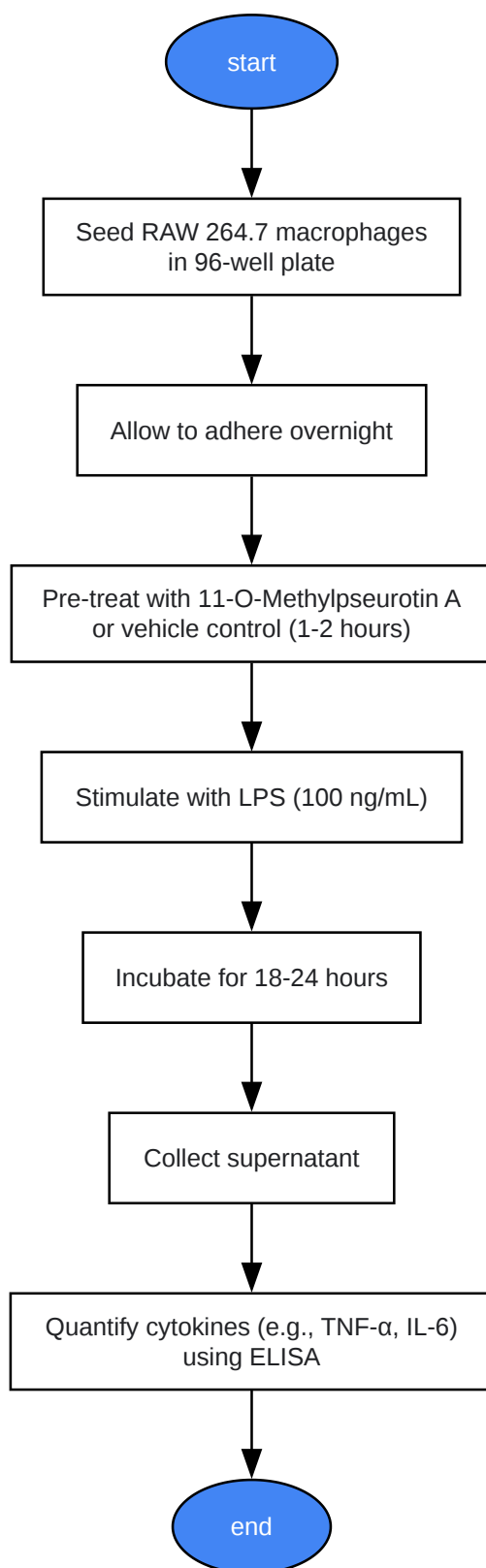
Workflow for the MTT Cytotoxicity Assay.

Procedure:

- Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an optimized density and allow them to adhere overnight.[\[2\]](#)
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of **11-O-Methylpseurotin A** or a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).[\[2\]](#)
- Incubation: Incubate the plate for 24-48 hours.[\[2\]](#)
- MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C, until formazan crystals are visible.[\[2\]](#)
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

LPS-Induced Cytokine Release Assay

This protocol is adapted for screening the anti-inflammatory effects of **11-O-Methylpseurotin A**.[\[2\]](#)



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Workflow for LPS-Induced Cytokine Release Assay.

Procedure:

- Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5×10^4 cells/well) and allow them to adhere overnight.[\[2\]](#)
- Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of **11-O-Methylpseurotin A** or a vehicle control (DMSO). Incubate for 1-2 hours.[\[2\]](#)
- Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.[\[2\]](#)
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[\[2\]](#)
- Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[\[2\]](#)
- Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as TNF-α and/or IL-6, in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[\[2\]](#)

General Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of **11-O-Methylpseurotin A** under specific experimental conditions.[\[5\]](#)

Materials:

- **11-O-Methylpseurotin A** solution at a known concentration
- HPLC system with a suitable detector (UV or MS)
- C18 reverse-phase HPLC column
- Appropriate mobile phase (e.g., acetonitrile and water gradient)
- Incubator, water bath, or light chamber for stress conditions

Procedure:

- Initial Analysis (Time Zero):
 - Inject a sample of the freshly prepared **11-O-Methylpseurotin A** solution into the HPLC system.
 - Record the peak area of the intact compound.
- Stress Conditions:
 - Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, or light exposure).
- Time-Point Analysis:
 - At various time points, take aliquots of the stressed solution and inject them into the HPLC system.
 - Record the peak area of the intact compound at each time point.
- Data Analysis:
 - Calculate the percentage of the remaining compound at each time point relative to the initial concentration.
 - Plot the percentage of the remaining compound versus time to determine the degradation kinetics.^[5]

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